2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is an organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-thiopheneethanol and 5-chlorothiophene-2-sulfonamide as the primary starting materials
Reaction Conditions: The reaction involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Product Isolation: The final product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethoxyethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like potassium carbonate and sodium hydroxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several scientific research applications:
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds, including pyrrole and thiophene derivatives.
Materials Science: The compound is used as a precursor in the synthesis of materials such as carbon nanotubes and graphene.
Biochemistry: It acts as a fluorescent probe in the study of biological processes like enzyme kinetics and protein folding.
Mechanism of Action
The exact mechanism of action of 2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is not completely understood. it is believed to exert its effects through the formation of strong hydrogen bonds with other molecules. This interaction can influence various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of oligothiophene isothiocyanates.
5-Chlorothiophene-2-sulfonamide: An aromatic sulfonamide used in the synthesis of non-benzofused bicyclo[4.2.1]nonanes.
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and materials science.
Properties
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGACBSXFNOUJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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